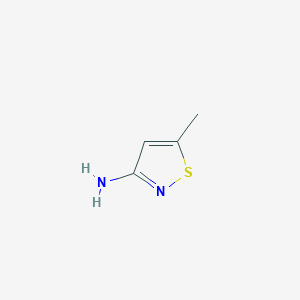

5-甲基异噻唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-amino-5-methyl isoxazole, a compound similar to 5-Methylisothiazol-3-amine, has been described in a patent . The synthesis involves three steps of reactions . Another study discusses the application of 5-amino-3-methyl-isoxazole-4-carboxylic acid in the solid phase peptide synthesis .Chemical Reactions Analysis

The chemical reactions involving 3-amino-5-methylisoxazole have been discussed in a study . Isothiazolinones, a class of compounds related to 5-Methylisothiazol-3-amine, have been used as biocides due to their bacteriostatic and fungiostatic activity .科学研究应用

电化学合成

已开发出一种有效的电化学合成方法,使用炔胺和二氧化碳来创建5-亚甲基-1,3-恶唑烷-2-酮,避免使用有毒化学品和催化剂。这种方法强调了类似化合物在可持续和绿色化学实践中的应用 (Feroci et al., 2005)。

C-H 键活化

研究表明在 α-氨基丁酸衍生物中使用辅助导向的 Pd 催化的 γ-C(sp(3))-H 键活化,展示了在 γ-取代非天然氨基酸的选择性合成中的应用。这一发现强调了这些化合物在开发复杂分子构建的新型合成方法中的重要性 (Pasunooti et al., 2015)。

缓蚀

对三唑衍生物(包括类似化合物)的比较研究已将其确定为酸性溶液中低碳钢腐蚀的有效抑制剂。这种应用对于材料科学和工程至关重要,突出了这些化合物在延长腐蚀环境中金属使用寿命中的作用 (Hassan et al., 2007)。

抗朊病毒活性

2-氨基噻唑类化合物(一类与 5-甲基异噻唑-3-胺相关的化合物)已被确定为朊病毒疾病的潜在治疗先导。这项研究为开发神经退行性疾病的新疗法奠定了基础 (Gallardo-Godoy et al., 2011)。

作用机制

Target of Action

5-Methylisothiazol-3-amine, also known as Methylisothiazolinone (MIT), is an organic compound that belongs to a class of heterocycles known as isothiazolinones . The primary targets of MIT are various microorganisms, as it exhibits antimicrobial, antibacterial, antifungal, and antiviral activities . It acts as a biocide in numerous personal care products and other industrial applications .

Mode of Action

The antimicrobial activity of isothiazolinones, including MIT, is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .

Biochemical Pathways

Given its broad-spectrum antimicrobial activity, it is likely that mit interferes with multiple biochemical pathways essential for the survival and growth of microorganisms .

Pharmacokinetics

It is known that mit is used in water-containing solutions, typically in a formulation with 5-chloro-2-methyl-4-isothiazolin-3-one (cmit), in a 3:1 mixture (cmit:mit) sold commercially as kathon . This suggests that MIT is soluble in water and can be distributed in aqueous environments.

Result of Action

The result of MIT’s action is the inhibition of microbial growth in water-containing solutions . Despite its effectiveness as a biocide, MIT is a strong sensitizer, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, its use is restricted by EU legislation .

Action Environment

The action of MIT can be influenced by various environmental factors. For instance, the presence of water is necessary for MIT to exert its antimicrobial effects . Furthermore, the pH, temperature, and presence of other substances can potentially affect the stability, efficacy, and safety of MIT.

安全和危害

The safety data sheet for a related compound, 2-Methyl-4-isothiazolin-3-one, indicates that it is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled . It’s important to note that the safety and hazards of 5-Methylisothiazol-3-amine may be different.

属性

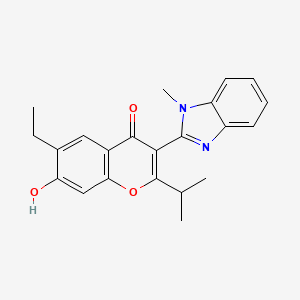

IUPAC Name |

5-methyl-1,2-thiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIBQYMQSIDAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylisothiazol-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2751778.png)

![Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2751785.png)

![2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2751787.png)

![3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2751789.png)